molecular formula C26H30N2O8 B058512 3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione CAS No. 119623-92-6

3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione

Cat. No. B058512
CAS RN: 119623-92-6
M. Wt: 498.5 g/mol
InChI Key: CAKDQFSDHWBUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione is a synthetic compound that belongs to the class of quinoline derivatives. It is commonly known as DMQX and has been extensively studied for its pharmacological properties. DMQX is a potent non-competitive antagonist of glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype.

Mechanism of Action

DMQX binds to the AMPA receptor at a site distinct from the glutamate binding site. This binding results in a conformational change in the receptor, which prevents the opening of the ion channel and the influx of calcium ions. This inhibition of calcium influx leads to a reduction in synaptic transmission and ultimately to the blockade of neuronal excitation.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by DMQX has been shown to have several biochemical and physiological effects. In animal models, DMQX has been shown to impair spatial learning and memory, reduce pain sensitivity, and decrease the seizure threshold. DMQX has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

DMQX is a potent and selective non-competitive antagonist of AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological conditions. However, DMQX has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMQX is also highly toxic, and its use requires careful handling and disposal.

Future Directions

DMQX has several potential future directions for research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. DMQX has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent. Another area of interest is the role of AMPA receptors in addiction. DMQX has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential as a treatment for addiction.

Synthesis Methods

The synthesis of DMQX involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with propionaldehyde in the presence of a base to give the intermediate 2,4-dimethoxyphenylpropan-2-ol. This intermediate is then reacted with propylmagnesium bromide to give the corresponding propyl alcohol. The final step involves the reaction of the propyl alcohol with 2,3,4,5-tetramethoxytoluene in the presence of acetic anhydride to yield DMQX.

Scientific Research Applications

DMQX has been extensively studied for its pharmacological properties. It is a potent non-competitive antagonist of glutamate receptors, specifically the AMPA subtype. Glutamate is the major excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. The blockade of AMPA receptors by DMQX has been shown to impair spatial learning and memory in rodents. DMQX has also been used to study the role of AMPA receptors in pain transmission, addiction, and epilepsy.

properties

CAS RN

119623-92-6

Product Name

3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione

Molecular Formula

C26H30N2O8

Molecular Weight

498.5 g/mol

IUPAC Name

[3-(acetyloxymethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]methyl acetate

InChI

InChI=1S/C26H30N2O8/c1-7-9-15-17(11-35-13(3)29)25(33-5)27-21-19(15)23(31)20-16(10-8-2)18(12-36-14(4)30)26(34-6)28-22(20)24(21)32/h7-12H2,1-6H3

InChI Key

CAKDQFSDHWBUBS-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C

Canonical SMILES

CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)COC(=O)C)OC)OC)COC(=O)C

synonyms

3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione

Origin of Product

United States

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